molecular formula C18H18N4O5S B2466318 N-(4-(2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide CAS No. 1105682-46-9

N-(4-(2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide

Cat. No.: B2466318
CAS No.: 1105682-46-9
M. Wt: 402.43
InChI Key: MBMVVFMDHCHVKX-UHFFFAOYSA-N
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Description

N-(4-(2-((Benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide is a heterocyclic compound featuring a thiazole core substituted with a benzo[d][1,3]dioxol-5-ylmethyl group and a 5-oxopyrrolidine-2-carboxamide moiety. Its structure combines a thiazole ring (common in bioactive molecules) with a benzodioxole group (known for metabolic stability) and a pyrrolidone carboxamide (implicated in hydrogen bonding and solubility). Synthesis typically involves coupling reactions using reagents like N-ethyl-N’-(dimethylamino propyl)-carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) to form amide bonds, as seen in analogous thiazole carboxamide syntheses .

Properties

IUPAC Name

N-[4-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]-1,3-thiazol-2-yl]-5-oxopyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O5S/c23-15-4-2-12(21-15)17(25)22-18-20-11(8-28-18)6-16(24)19-7-10-1-3-13-14(5-10)27-9-26-13/h1,3,5,8,12H,2,4,6-7,9H2,(H,19,24)(H,21,23)(H,20,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBMVVFMDHCHVKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC1C(=O)NC2=NC(=CS2)CC(=O)NCC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular structure of the compound includes multiple functional groups that contribute to its biological activity. The presence of a benzo[d][1,3]dioxole moiety is significant as it is known for its diverse pharmacological effects, including anti-cancer and anti-inflammatory properties. The thiazole and pyrrolidine rings also enhance the compound's interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives containing thiazolidinone structures have shown inhibitory effects on Mur ligases (MurD and MurE), which are essential for bacterial cell wall biosynthesis. This inhibition can lead to bactericidal effects against various strains of bacteria, including Escherichia coli and Staphylococcus aureus .

Cytotoxicity

The cytotoxic effects of related compounds have been evaluated in various cancer cell lines. For example, a study demonstrated that certain benzo[d][1,3]dioxole derivatives exhibited significant cytotoxicity against human cancer cell lines such as HCT-116 and MCF-7, with IC50 values indicating potent activity . This suggests that the compound may also possess anti-cancer properties.

The proposed mechanism of action for compounds like this compound involves the inhibition of key enzymes involved in bacterial cell wall synthesis and potential interaction with DNA gyrase . These interactions disrupt essential cellular processes in pathogens, leading to reduced viability.

Case Studies

  • Study on Antimicrobial Efficacy : A study published in 2023 explored the efficacy of thiazolidinone derivatives against Mycobacterium tuberculosis (Mtb). The results indicated that specific structural modifications enhanced binding affinity to Mur enzymes, leading to increased antimicrobial activity .
  • Cytotoxicity Assessment : In another investigation, a series of benzo[d][1,3]dioxole derivatives were tested for cytotoxicity against various cancer cell lines. The findings revealed that modifications at specific positions significantly influenced the cytotoxic potency .

Data Tables

Compound NameActivity TypeIC50 (μM)Target Enzyme
Compound 1Antimicrobial10.5MurD
Compound 2Cytotoxic16.19HCT-116
Compound 3Antimicrobial8.7MurE
Compound 4Cytotoxic17.16MCF-7

Comparison with Similar Compounds

Table 1: Structural Comparison of Thiazole Carboxamides

Compound Thiazole C4 Substituent Carboxamide Group Reference
Target Compound 2-((Benzodioxol-5-ylmethyl)amino)ethyl 5-Oxopyrrolidine-2-carboxamide
Ethyl 4-methyl-2-(4-pyridinyl)thiazole-5-carboxylate 4-Methyl Ethyl ester
Compound 74 () 4-(4-Methoxyphenyl) Cyclopropane-1-carboxamide

Benzo[d][1,3]dioxol-Containing Analogues

Compounds like 1-(benzo[d][1,3]dioxol-5-yl)-N-(5-(4-methylbenzoyl)thiazol-2-yl)cyclopropanecarboxamide () share the benzodioxole moiety but differ in:

  • Linker Chemistry : The target compound uses a glycine-derived linker (2-oxoethyl), whereas employs a cyclopropane-carboxamide. This impacts conformational flexibility and metabolic stability .
  • Synthetic Yields : The target compound’s synthesis (similar to ) achieves ~20% yield, comparable to benzodioxol-containing analogues in (e.g., Compound 74: 20% yield) .

Pyrrolidone/Pyrrolidine Derivatives

Example 51 in , (2S,4R)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide, shares the pyrrolidine carboxamide group but differs in:

  • Oxidation State : The target’s 5-oxopyrrolidine (lactam) vs. 4-hydroxypyrrolidine in . Lactams may exhibit improved membrane permeability due to reduced hydrogen-bonding capacity .
  • Substituent Position : The hydroxyl group in ’s compound is at C4, whereas the target’s pyrrolidone oxygen is at C5, altering electronic distribution .

Physicochemical and ADMET Properties

While explicit data for the target compound is absent, ’s correlation between structural diversity and pharmacokinetic robustness implies:

  • Metabolic Stability : Benzodioxole’s methylenedioxy group is resistant to oxidative metabolism, unlike simpler aryl groups in derivatives .

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